2,2,3,3,4,4,4-Heptafluoro-1,1-diphenylbutan-1-ol

Description

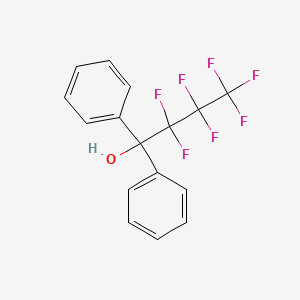

Chemical Structure and Properties 2,2,3,3,4,4,4-Heptafluoro-1,1-diphenylbutan-1-ol (C₁₆H₁₁F₇O) is a fluorinated alcohol featuring seven fluorine atoms on carbons 2, 3, and 4 of the butanol backbone, with two phenyl groups attached to the hydroxyl-bearing carbon. This structure confers high electronegativity and acidity due to the electron-withdrawing effects of fluorine and aromatic rings.

Synthesis

The compound can be synthesized via nucleophilic substitution or Friedel-Crafts reactions using fluorinated ketones. For example, a similar indole derivative (3o) was prepared with a 90% yield using 2,2,3,3,4,4,4-heptafluoro-1-phenylbutan-1-one, 5-methoxyindole, K₂CO₃, and n-Bu₄PBr in water.

Applications

Its primary applications lie in organic synthesis and pharmaceutical intermediates, where its fluorinated and aromatic moieties enhance reactivity and stability.

Properties

CAS No. |

559-54-6 |

|---|---|

Molecular Formula |

C16H11F7O |

Molecular Weight |

352.25 g/mol |

IUPAC Name |

2,2,3,3,4,4,4-heptafluoro-1,1-diphenylbutan-1-ol |

InChI |

InChI=1S/C16H11F7O/c17-14(18,15(19,20)16(21,22)23)13(24,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,24H |

InChI Key |

GKZONMQJEYWGPZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(C(C(F)(F)F)(F)F)(F)F)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties

*From analogous indole derivative; †Estimated; ‡General fluorinated alcohol trend.

Research Findings and Insights

Synthetic Efficiency : The diphenyl derivative’s synthesis achieves high yields (90%) under mild conditions, suggesting scalability for industrial use.

Acidity Trends : Fluorination and aromatic substitution synergistically lower pKa, making the diphenyl compound more acidic than HFB.

Material Science : HFB-based polymers like EGC-1700 demonstrate superior encapsulation performance, highlighting the utility of fluorinated alcohols in advanced materials.

Analytical Chemistry: HFB’s derivatization efficacy for polar compounds (e.g., amino acids, GHB) underscores its role in sensitive detection methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.